molecular formula C6H3ClN2S2 B067007 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole CAS No. 186982-41-2

5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole

Cat. No.: B067007
CAS No.: 186982-41-2
M. Wt: 202.7 g/mol
InChI Key: MRMAZVGSIMWZOZ-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole (5-CTTD) is a heterocyclic compound that has been used in a variety of scientific applications. It is a sulfur-containing derivative of thiadiazole and is known for its unique properties that make it an attractive option for a variety of research applications.

Scientific Research Applications

  • Plant Protection Agents : Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylates, which include derivatives like 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole, have been identified as highly potent inducers of systemic acquired resistance (SAR), serving as a new group of plant protecting agents. Modifications of the heteroaromatic core of these compounds have been performed to enhance their effectiveness in plant protection (Stanetty et al., 1999).

  • Fungicide Activity : Research has shown that thiadiazole-containing compounds, such as this compound, exhibit potential as lead compounds for fungicide activity. These compounds have demonstrated growth inhibition against various fungi, indicating their utility in agricultural and horticultural applications (Fan et al., 2010).

  • Corrosion Inhibition : Studies on thiadiazole derivatives, including this compound, have shown them to be effective corrosion inhibitors for mild steel in acidic environments. Their adsorption on metal surfaces follows Langmuir's adsorption isotherm, and they are considered non-cytotoxic substances (Lebrini et al., 2005).

  • Antimicrobial Agents : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. These compounds have shown moderate activity against pathogenic bacterial strains, indicating their potential use in the development of new antimicrobial agents (Sah et al., 2014).

  • Electrochemical Studies : Thiadiazole derivatives, including this compound, have been subjected to electrochemical and quantum chemical studies to understand their inhibitory action against corrosion of metals. Such research has implications for their application in materials science and engineering (Lebrini et al., 2007).

Safety and Hazards

The safety and hazards of “5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole” are not explicitly mentioned in the available literature .

Properties

IUPAC Name

5-chloro-3-thiophen-2-yl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S2/c7-6-8-5(9-11-6)4-2-1-3-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMAZVGSIMWZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370969
Record name 5-chloro-3-(2-thienyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186982-41-2
Record name 5-chloro-3-(2-thienyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of thiophene-2-carboximidamide hydrochloride (1.62 g, 10.0 mmol) and perchloromethyl mercaptan (1.07 ml, 10.0 mmol) in dichloromethane (10 ml) was added dropwise a solution of sodium hydroxide (1.60 g, 40.0 mmol) in water (4 ml) under ice-cooling. Then, the reaction mixture was stirred under ice-cooling for 1 hour and at room temperature for 1 hour. The organic layer was separated, washed with water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to give 1.40 g (69.3%) of the desired product as an oil.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
69.3%

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